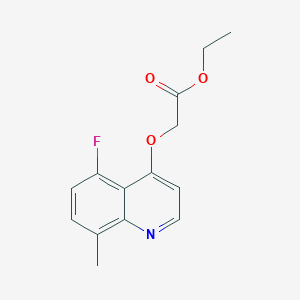

Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate

Descripción

Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate is a quinoline-based ester derivative characterized by a fluorine atom at the 5-position and a methyl group at the 8-position of the quinoline ring. The compound features an ethoxyacetate side chain linked via an ether bond to the 4-position of the quinoline core.

Propiedades

Fórmula molecular |

C14H14FNO3 |

|---|---|

Peso molecular |

263.26 g/mol |

Nombre IUPAC |

ethyl 2-(5-fluoro-8-methylquinolin-4-yl)oxyacetate |

InChI |

InChI=1S/C14H14FNO3/c1-3-18-12(17)8-19-11-6-7-16-14-9(2)4-5-10(15)13(11)14/h4-7H,3,8H2,1-2H3 |

Clave InChI |

OBROISDMFCTIDD-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)COC1=CC=NC2=C(C=CC(=C12)F)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-( (5-fluoro-8-metilquinolin-4-il)oxi)acetato de etilo generalmente implica los siguientes pasos:

Formación del Núcleo de Quinolina: El núcleo de quinolina se puede sintetizar a través de varios métodos, como la síntesis de Skraup, que implica la ciclación de derivados de anilina con glicerol y ácido sulfúrico.

Introducción de Grupos Flúor y Metilo: El átomo de flúor y el grupo metilo se introducen a través de reacciones de sustitución electrófila. La fluoración se puede lograr utilizando reactivos como Selectfluor, mientras que la metilación se puede realizar utilizando yoduro de metilo.

Esterificación: El paso final implica la esterificación del derivado de quinolina con bromoacetato de etilo en presencia de una base como carbonato de potasio para producir 2-( (5-fluoro-8-metilquinolin-4-il)oxi)acetato de etilo.

Métodos de Producción Industrial

La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 2-( (5-fluoro-8-metilquinolin-4-il)oxi)acetato de etilo experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar utilizando agentes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de N-óxidos de quinolina.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando catalizadores de hidrogenación como paladio sobre carbono, lo que resulta en la reducción del anillo de quinolina.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos flúor o éster, lo que lleva a la formación de varios derivados.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Principales Productos Formados

Oxidación: N-óxidos de quinolina.

Reducción: Derivados de quinolina reducidos.

Sustitución: Varios derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate serves as a precursor in the synthesis of various quinoline derivatives. These derivatives are essential intermediates in organic synthesis, allowing for the creation of more complex molecules with potential applications in pharmaceuticals and materials science.

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Activity : this compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Its structural features contribute to its effectiveness against various microbial strains .

- Anticancer Properties : Research indicates that this compound may possess significant anticancer activity. Studies have shown that it can inhibit the growth of human tumor cells, with promising results in cell growth inhibition assays . The mechanism of action is believed to involve interaction with specific molecular targets related to cancer cell proliferation.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. Its unique combination of functional groups allows for modifications that can enhance its therapeutic profiles. The compound's ability to interact with biological targets makes it a valuable candidate for designing novel therapeutic agents aimed at treating infections and cancers .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound demonstrated significant inhibition rates, indicating its potential as a broad-spectrum antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics .

Case Study 2: Anticancer Activity Assessment

In another study, the anticancer properties of this compound were assessed using human cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program protocols. The results indicated that the compound exhibited a high level of antimitotic activity, with average GI50 values suggesting effective growth inhibition across multiple cancer types .

Mecanismo De Acción

El mecanismo de acción del 2-( (5-fluoro-8-metilquinolin-4-il)oxi)acetato de etilo implica su interacción con varios objetivos moleculares. El anillo de quinolina puede intercalarse con el ADN, interrumpiendo los procesos de replicación y transcripción. Además, el átomo de flúor mejora la capacidad del compuesto para inhibir las enzimas mediante la formación de fuertes enlaces de hidrógeno con los residuos del sitio activo.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate with analogous quinoline and heterocyclic esters, focusing on structural variations, synthesis pathways, and inferred biological relevance.

Structural Analogues in Quinoline Derivatives

Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate (CAS 337483-29-1)

- Core Structure: A quinoline ring substituted with a methyl group at the 6-position and a phenyl group at the 4-position.

- Side Chain: Ethoxyacetate group attached to a phenoxy linker at the 2-position of quinoline.

Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate (CAS 864082-33-7)

- Core Structure: A quinoline ring with a trifluoromethyl group at the 8-position and a ketone group at the 4-position.

- Side Chain : Ethoxyacetate directly linked to the nitrogen at the 1-position.

- Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group in the target compound.

Heterocyclic Esters with Imidazole Cores

Compounds such as Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate and Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Figure 1 in ) share the ethoxyacetate functional group but differ in their heterocyclic cores.

- Structural Contrasts: The imidazole ring lacks the aromatic nitrogen of quinoline, reducing π-π stacking interactions. Substituents like chlorophenyl or trimethoxyphenyl may confer distinct electronic and steric profiles .

- Biological Implications: Imidazole derivatives are often associated with antifungal and antiparasitic activity, whereas quinoline-based compounds are more commonly linked to antimalarial or anticancer effects.

Comparative Data Table

| Compound Name | Core Structure | Substituents | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| This compound | Quinoline | 5-F, 8-CH₃ | Ethoxyacetate ether | Antimicrobial, anticancer |

| Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate | Quinoline | 6-CH₃, 4-Ph | Phenoxy-linked ethoxyacetate | Enzyme inhibition |

| Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate | Quinoline | 8-CF₃, 4-ketone | Ethoxyacetate amine linkage | Drug metabolism studies |

| Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate | Imidazole | 4-Cl-Ph, 2-Ph | Ethoxyacetate | Antifungal agents |

Actividad Biológica

Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate is a synthetic compound derived from quinoline, a class known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of CHFNO and a molecular weight of approximately 263.26 g/mol. The presence of a fluorine atom at the 5-position and a methyl group at the 8-position of the quinoline ring enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Overview of Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens. The compound's activity is often assessed through minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative bacteria.

Research Findings

- Inhibitory Concentrations : In studies involving related quinoline derivatives, compounds with similar structural features have shown promising MIC values. For instance, certain derivatives exhibited MIC values as low as 0.03 μM against Mycobacterium tuberculosis (Mtb), indicating strong antimycobacterial activity .

-

Comparative Analysis : The antimicrobial effectiveness of this compound can be compared with other quinoline derivatives:

The data suggests that modifications in the alkyl chain significantly affect the biological activity of quinoline derivatives .

Compound Name MIC (μM) Activity Type This compound TBD Antimicrobial Compound 8n (with ethyl substitution) 0.03 Antimycobacterial Compound 8k (methyl-substituted analogue) 12.32 Antimycobacterial

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication and transcription .

Case Studies

- Antimycobacterial Activity : In a study focusing on novel 4-alkoxyquinolines, the introduction of ethyl groups led to enhanced potency against Mtb when compared to their methyl counterparts. This highlights the importance of structural modifications in optimizing biological activity .

- Antiviral Potential : Some derivatives have also been investigated for antiviral properties, showing varying degrees of inhibition against viruses such as H5N1, with specific substitutions leading to increased effectiveness while maintaining low cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.